(Z)-2-iodo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-iodo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C17H12IN3O3S2 and its molecular weight is 497.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-2-iodo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound's structure can be broken down into several key components:
- Iodine Atom : Often associated with enhanced biological activity in organic compounds.
- Benzothiazole Core : Known for its diverse biological properties, including antimicrobial and anticancer activities.
- Sulfamoyl Group : This functional group is significant in drug design, particularly for antibacterial agents.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, such as the NLRP3 inflammasome, which plays a crucial role in inflammatory responses .
- Antitumor Activity : Similar compounds have shown cytotoxic effects against various tumor cell lines, suggesting potential applications in cancer therapeutics .
- Antimicrobial Properties : The presence of the benzothiazole moiety is associated with antimicrobial activity against a range of pathogens .
Table 1: Summary of Biological Activities
Case Studies
-
Inflammation and Pain Management :
A study explored the efficacy of related sulfonamide compounds in managing pain through NLRP3 inflammasome inhibition. These compounds demonstrated significant anti-inflammatory effects, which could be extrapolated to this compound . -
Cancer Therapeutics :
A series of experiments assessed the cytotoxic effects of structurally similar benzamide derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis in tumor cells, highlighting their potential as chemotherapeutic agents .
Research Findings
Recent investigations into the biological activity of benzothiazole derivatives have shown promising results:
- Cytotoxicity Assays : Compounds were tested against several cancer cell lines, revealing IC50 values indicating effective concentrations for inducing cell death.
- Mechanistic Studies : Research has detailed pathways through which these compounds exert their effects, including apoptosis induction and cell cycle arrest.
Properties
IUPAC Name |
2-iodo-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12IN3O3S2/c1-2-9-21-14-8-7-11(26(19,23)24)10-15(14)25-17(21)20-16(22)12-5-3-4-6-13(12)18/h1,3-8,10H,9H2,(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCGYMKKRNEKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12IN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.